

Application of C3a (70-77) in Stroke Recovery Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system, a crucial component of innate immunity, has been identified as a significant player in the pathophysiology of ischemic stroke. The complement component C3a and its receptor, C3aR, are at the forefront of this complex interplay, exhibiting a dual role that is dependent on the temporal phase of stroke pathology.[1][2] In the acute phase following an ischemic event, C3a/C3aR signaling is largely detrimental, contributing to neuroinflammation, reactive gliosis, and neuronal injury.[1][3] Conversely, in the subacute and chronic phases, this signaling pathway demonstrates neuroprotective and restorative functions, promoting neural plasticity and functional recovery.[1][4]

The C3a peptide (70-77) is the C-terminal octapeptide of C3a, which is the smallest active fragment that can bind to and activate the C3a receptor (C3aR). This makes it a key molecule of interest for therapeutic development in stroke recovery. These application notes provide an overview of the utility of C3a (70-77) in preclinical stroke recovery models, summarizing key quantitative data and providing detailed experimental protocols.

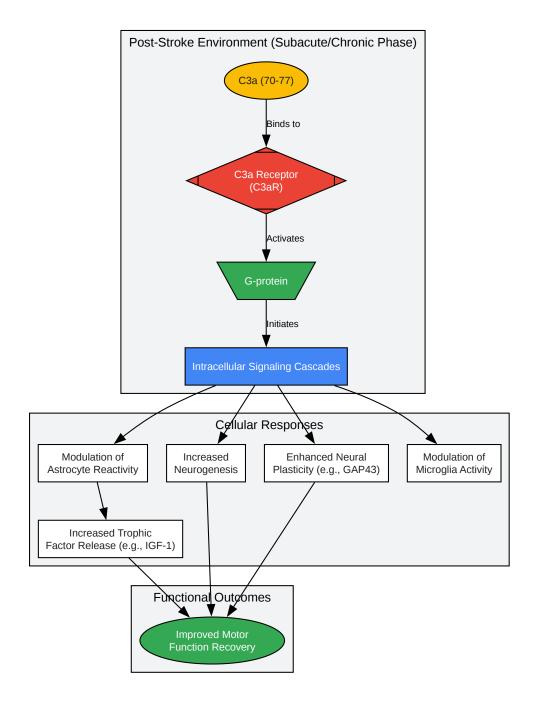
Data Presentation

The following tables summarize the key quantitative findings from studies investigating the role of C3a/C3aR signaling in stroke recovery models.

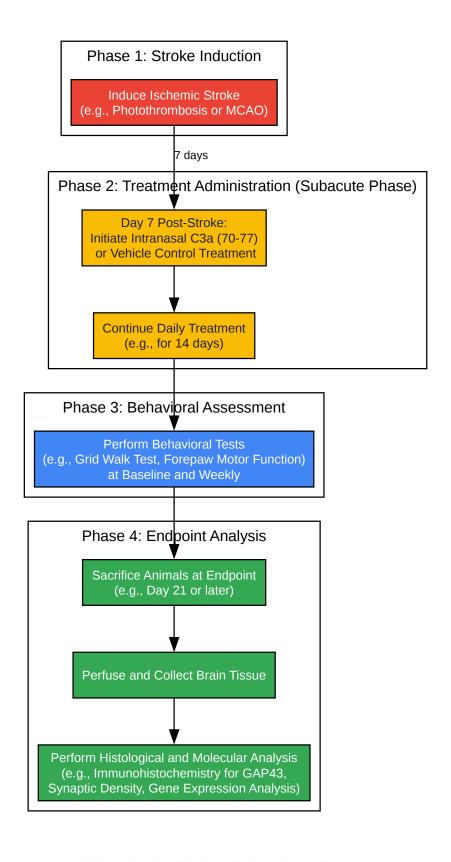
Table 1: Effects of C3a/C3aR Signaling on Functional Recovery and Neural Plasticity

Model/Treatment	Key Findings	Quantitative Data	Reference
C3aR-deficient (C3aR-/-) mice vs. Wild-Type (WT) mice	Improved recovery in the acute phase after stroke.	Faster and more complete recovery of forepaw motor function.	[5][6]
GFAP-C3a transgenic mice (C3a overexpression) vs. WT mice	Increased post-stroke expression of GAP43, a marker of axonal sprouting and plasticity, in the perinfarct cortex.	Statistically significant increase in GAP43 expression (P < 0.01).	[7][8]
Intranasal C3a treatment in WT mice (starting 7 days post- stroke)	Accelerated recovery of motor function and increased synaptic density in the peri-infarct cortex.	Robustly increased synaptic density (P < 0.01) and expression of GAP43 (P < 0.05). Faster and more complete recovery of forepaw motor function (P < 0.05).	[7][8][9][10]
Intranasal C3a treatment in WT mice (starting 7 days post- stroke)	Upregulated Insulin- like growth factor 1 (lgf1) and Thrombospondin 4 (Thbs4) in the peri- infarct cortex.	Significant upregulation of lgf1 and Thbs4.	[5][6]

Table 2: Effects of C3a/C3aR Signaling on Glial Cell Response



Model/Treatment	Key Findings	Quantitative Data	Reference
C3aR-/- mice vs. WT mice	Increased peri-infarct astrocyte reactivity and reduced microglia density.	Statistically significant differences in glial cell populations.	[5][6]
GFAP-C3a transgenic mice vs. WT mice	Reduced astrocyte reactivity and increased microglia density in the peri-infarct cortex.	Statistically significant differences in glial cell populations.	[5][6]
Intranasal C3a treatment in WT mice (starting 7 days post- stroke)	Attenuated astrocyte reactivity without enhancing microgliosis.	Modulation of astrocyte reactivity observed.	[5][6]
In vitro ischemia model with C3a treatment	Increased survival of astrocytes and reduced expression of Glial Fibrillary Acidic Protein (GFAP).	C3a promotes astrocyte survival.	[5][8]


Signaling Pathways and Experimental Workflow C3a/C3aR Signaling in Stroke Recovery

The C3a receptor (C3aR) is a G-protein-coupled receptor expressed on various central nervous system cells, including neurons, astrocytes, and microglia.[4][11][12] The binding of C3a or its active fragment C3a (70-77) to C3aR initiates intracellular signaling cascades that have context-dependent effects on cellular function. In the context of stroke recovery, this signaling is implicated in promoting neurogenesis, stimulating neural plasticity, and modulating the activity of glial cells to create a more favorable environment for repair.[1][11][12]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The Complex Role of the Complement C3a Receptor (C3aR) in Cerebral Injury and Recovery Following Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Targeting Complement C3a Receptor to Improve Outcome After Ischemic Brain Injury -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complement C3a treatment accelerates recovery after stroke via modulation of astrocyte reactivity and cortical connectivity PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complement C3a treatment accelerates recovery after stroke via modulation of astrocyte reactivity and cortical connectivity PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complement peptide C3a stimulates neural plasticity after experimental brain ischaemia [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. C3a Receptor Signaling Inhibits Neurodegeneration Induced by Neonatal Hypoxic-Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | C3a Receptor Signaling Inhibits Neurodegeneration Induced by Neonatal Hypoxic-Ischemic Brain Injury [frontiersin.org]
- To cite this document: BenchChem. [Application of C3a (70-77) in Stroke Recovery Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607999#application-of-c3a-70-77-in-stroke-recovery-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com